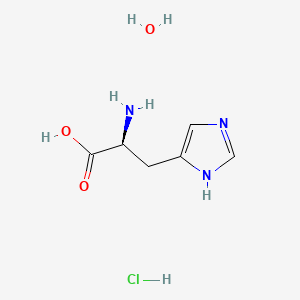
L-Histidina Clorhidrato Monohidratada
Descripción general
Descripción
El compuesto H-His-OH.HCl.H2O L-Histidina monohidrocloruro monohidrato , es un derivado del aminoácido esencial L-histidina. Se utiliza comúnmente en la investigación científica y en diversas aplicaciones industriales. Este compuesto es un polvo cristalino blanco a blanquecino que es altamente soluble en agua .
Aplicaciones Científicas De Investigación
Química:
Biología:
Medicina:
- Investigado por sus posibles efectos terapéuticos en afecciones como la artritis reumatoide y las enfermedades alérgicas .
Industria:
Mecanismo De Acción
La L-Histidina monohidrocloruro monohidrato ejerce sus efectos principalmente a través de su papel como precursor de la histamina y otros compuestos biológicamente activos. El anillo de imidazol en la histidina puede participar en varias reacciones bioquímicas, incluyendo la acción como donante o aceptor de protones. Esta propiedad es crucial en la catálisis enzimática y la estabilización de la estructura proteica .
Análisis Bioquímico
Biochemical Properties
L-Histidine hydrochloride hydrate plays a crucial role in biochemical reactions, particularly in protein synthesis and metabolism. It is involved in the one-carbon unit metabolism and is associated with protein methylation. L-Histidine hydrochloride hydrate is a part of hemoglobin structure and function and is a component of dipeptides with antioxidative properties . It serves as a precursor for the formation of histamine, which is associated with allergic responses . The compound interacts with enzymes such as histidine decarboxylase, which converts L-histidine into histamine, and histidine ammonia-lyase, which catalyzes the deamination of histidine to urocanate . These interactions are essential for various physiological processes, including immune response and neurotransmission.
Cellular Effects
L-Histidine hydrochloride hydrate has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. The compound is vital for the production of histamine, a chemical necessary for digestion, breathing, immunity, and the nervous system’s key neurotransmitters . L-Histidine hydrochloride hydrate also plays a role in protecting the body’s nerves by contributing to the formation of myelin sheaths, which are protective layers surrounding the body’s nerves . Additionally, it is crucial for making white blood cells, thereby maintaining a healthy immune system and controlling inflammation .
Molecular Mechanism
The mechanism of action of L-Histidine hydrochloride hydrate involves several molecular interactions. It acts as a reversible inhibitor of protein biosynthesis, evoking disparate responses from non-tumorigenic and tumorigenic cells in culture . L-Histidine hydrochloride hydrate binds to various biomolecules, including enzymes and proteins, influencing their activity. For instance, it serves as a precursor for histamine production through the decarboxylation of L-histidine by histidine decarboxylase . This process is crucial for the regulation of immune responses and neurotransmission. Additionally, L-Histidine hydrochloride hydrate is involved in protein methylation, which affects gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Histidine hydrochloride hydrate can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. L-Histidine hydrochloride hydrate is known to be stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that the compound can influence the growth rate, structural, optical, electrical, and mechanical behavior of crystals when used as a dopant . These findings suggest that L-Histidine hydrochloride hydrate can have lasting effects on cellular processes and experimental outcomes.
Dosage Effects in Animal Models
The effects of L-Histidine hydrochloride hydrate vary with different dosages in animal models. Histidine supplementation has been shown to increase food intake in rats and provide neuroprotection at an early stage . Excessive histidine supplementation can lead to growth retardation and metabolic dysfunction in most species . In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong antioxidant effects . These studies highlight the importance of dosage in determining the compound’s effects and potential toxicity.
Metabolic Pathways
L-Histidine hydrochloride hydrate is involved in several metabolic pathways. It can be methylated to either 1-methyl or 3-methyl histidine or converted to imidazole-pyruvic acid by transaminase, which produces imidazole-lactic acid by reduction . The compound is also a precursor for the formation of histamine, which plays a crucial role in immune responses and neurotransmission . Additionally, L-Histidine hydrochloride hydrate is involved in the one-carbon unit metabolism and protein methylation, affecting various physiological processes .
Transport and Distribution
The transport and distribution of L-Histidine hydrochloride hydrate within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, L-Histidine hydrochloride hydrate can be localized to different cellular compartments, depending on its interactions with other biomolecules . The distribution of the compound within tissues is influenced by its solubility and binding affinity to various proteins and enzymes .
Subcellular Localization
L-Histidine hydrochloride hydrate is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . For example, L-Histidine hydrochloride hydrate can be found in the cytoplasm, where it participates in protein synthesis and metabolism. Additionally, it may be localized to the nucleus, where it influences gene expression and cellular function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La L-Histidina monohidrocloruro monohidrato se puede sintetizar haciendo reaccionar L-histidina con ácido clorhídrico. La reacción típicamente implica disolver L-histidina en agua, seguida de la adición de ácido clorhídrico para formar la sal de clorhidrato. La solución se evapora entonces para obtener la forma cristalina monohidratada .
Métodos de producción industrial: En entornos industriales, la producción de L-Histidina monohidrocloruro monohidrato sigue principios similares pero a mayor escala. El proceso implica la adición controlada de ácido clorhídrico a una solución acuosa de L-histidina, seguida de cristalización y secado para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones ácido-base: La L-Histidina monohidrocloruro monohidrato puede participar en reacciones ácido-base debido a la presencia del anillo de imidazol, que puede actuar como donante y aceptor de protones.
Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos que pueden reemplazar al ion cloruro.
Reactivos y condiciones comunes:
Ácido clorhídrico: Utilizado en la síntesis del compuesto.
Agua: Solvente para las reacciones.
Nucleófilos: Para reacciones de sustitución.
Productos principales:
L-Histidina: Puede regenerarse a partir de la sal de clorhidrato.
Derivados de histidina sustituidos: Formados a través de reacciones de sustitución.
Comparación Con Compuestos Similares
Compuestos similares:
L-Histidina: El aminoácido padre.
Clorhidrato de histidina: Otra forma de sal de histidina.
Derivados de histidina: Varios compuestos de histidina sustituidos.
Singularidad: La L-Histidina monohidrocloruro monohidrato es única debido a su alta solubilidad en agua y su uso específico en la investigación científica y las aplicaciones industriales. Su capacidad para formar estructuras cristalinas estables la hace valiosa en diversas formulaciones .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXUDSWGMGYLZ-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208089 | |
| Record name | L-Histidine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | L-Histidine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15174 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5934-29-2 | |
| Record name | L-Histidine hydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Histidine hydrochloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Histidine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Histidine, hydrochloride, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X573657P6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of LHHC?
A1: L-Histidine Hydrochloride Monohydrate has the molecular formula C6H9N3O2·HCl·H2O and a molecular weight of 209.63 g/mol. []
Q2: Are there spectroscopic techniques used to characterize LHHC?
A2: Yes, several spectroscopic techniques have been employed to study LHHC. These include Raman spectroscopy [, , ], Infrared (IR) spectroscopy [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], UV-Vis spectroscopy [, , , ], and Electron Paramagnetic Resonance (EPR) spectroscopy [, , , , , , ]. These techniques provide information about the crystal structure, vibrational modes, electronic properties, and interactions with other molecules. [, , , , , , , , , , , , , , , , , , ]
Q3: Does temperature affect the structure of LHHC?
A3: Research using Raman spectroscopy indicates that LHHC undergoes a structural phase transition between 140 K and 110 K. Further spectral changes suggest another possible transition between 80 K and 60 K. [] This highlights the impact of temperature on the compound's structural integrity.
Q4: How does pressure impact LHHC?
A4: Studies using high-pressure Raman spectroscopy reveal that pressure significantly affects the hydrogen bond vibrations within LHHC crystals. [] This suggests a potential influence on its structural stability and intermolecular interactions under high-pressure conditions.
Q5: What is the significance of the piezoelectric coefficients of LHHC?
A5: Piezoelectric coefficients, determined through synchrotron x-ray Renninger scanning, provide insights into the material's ability to generate an electric charge in response to applied mechanical stress. In the case of LHHC, these coefficients (d14 = 2.25(9) × 10−10 C N−1, d25 = 4.1(5) × 10−11 C N−1 and d36 = 2.3(2) × 10−10 C N−1) suggest potential applications in sensors and actuators. []
Q6: Can LHHC be used in nonlinear optical (NLO) applications?
A6: Yes, research suggests that LHHC exhibits nonlinear optical (NLO) properties. [, , , , , ] Its second harmonic generation (SHG) efficiency has been found to be higher than that of potassium dihydrogen phosphate (KDP), a standard NLO material. [] This makes LHHC a potential candidate for applications in optoelectronics and laser technology.
Q7: How does LHHC affect the stability of intravenous fat emulsions?
A7: L-Histidine monohydrochloride monohydrate has been investigated as an additive to intravenous fat emulsions. Studies indicate that it does not significantly alter the particle size distribution of the emulsion for up to 7 days. The emulsion remained stable, with a zeta potential ranging from -30 to -60 mV. []
Q8: Does LHHC interact with reactive dyes, and what are the implications?
A8: Research indicates that L-histidine monohydrochloride monohydrate can significantly impact the photo-fading of reactive dyes on cellulose, particularly those with azo and Cu-complex azo chromophores. [] This interaction is influenced by the pH of the solution and highlights the importance of considering LHHC's presence in textile applications where dye stability is crucial.
Q9: How is computational chemistry used in LHHC research?
A9: Computational methods, specifically density functional theory (DFT) calculations, have been employed to predict the 1H NMR chemical shielding tensors of LHHC. [] This provides valuable information about the electronic environment of the hydrogen atoms within the molecule, which can be correlated with experimental NMR data.
Q10: What is the effect of L-histidine supplementation on muscle carnosine levels in humans?
A11: Studies have shown that, unlike in some animals, supplementing with L-histidine alone does not increase muscle carnosine levels in humans. This suggests that beta-alanine, not L-histidine, is the rate-limiting factor in carnosine synthesis for humans. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


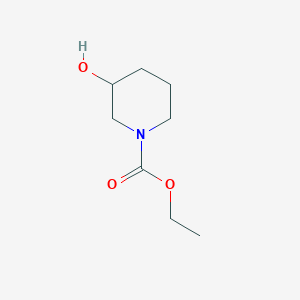
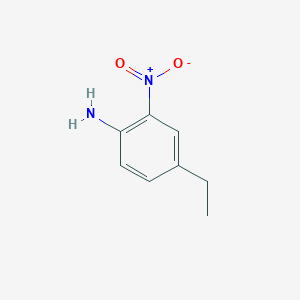

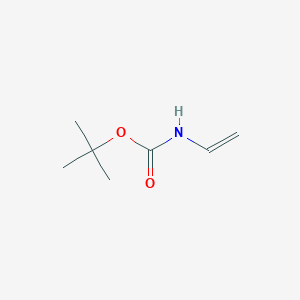


![3-[(Methylamino)sulphonyl]benzoic acid](/img/structure/B1295684.png)


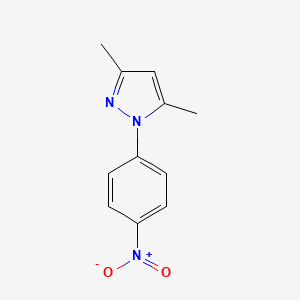
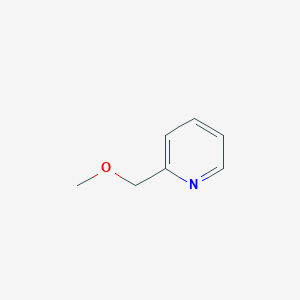
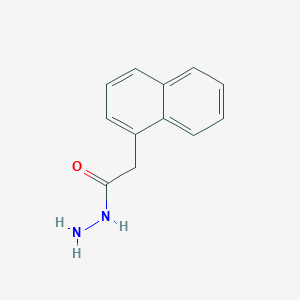
![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

